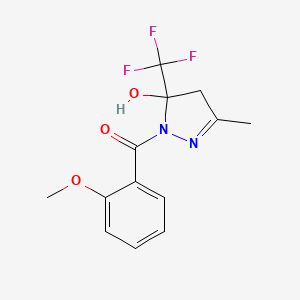

1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3/c1-8-7-12(20,13(14,15)16)18(17-8)11(19)9-5-3-4-6-10(9)21-2/h3-6,20H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVCIOIMCBZASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of tert-butylhydrazine hydrochloride with dichloroethane at room temperature. The mixture is cooled to subzero temperatures, and caustic soda is added dropwise.

Cyclization: The intermediate product undergoes cyclization to form the dihydropyrazol ring structure.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: Its properties may be exploited in the development of new materials with desired chemical and physical characteristics.

Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

*Estimated based on molecular formula (C20H19F3N2O4).

Crystallographic and Geometric Analysis

- Space Group and Geometry : Similar pyrazole derivatives (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) crystallize in the P-1 space group with anisotropic displacement parameters refined via SHELXL .

- ORTEP Visualization : Tools like ORTEP-III and WinGX enable precise modeling of dihedral angles and hydrogen-bonding networks .

Biological Activity

1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, which has been widely studied for various pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. The trifluoromethyl group is particularly notable for enhancing biological activity through increased lipophilicity and metabolic stability.

- Molecular Formula : C13H12F3N2O3

- Molecular Weight : 336.694 g/mol

- CAS Number : 438214-89-2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines. For instance, in vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in breast and lung cancer models by inducing apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Pyrazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | A549 | 3.2 | Cell cycle arrest |

| This compound | HeLa | TBD | TBD |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be linked to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Case Study: Inhibition of Inflammation

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls. The results suggest that this compound can modulate inflammatory responses effectively.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammatory pathways.

Molecular Docking Studies

Molecular docking simulations have predicted favorable interactions between the compound and key enzymes involved in tumor metabolism and inflammatory responses. These interactions suggest a potential mechanism for its observed biological effects.

Q & A

Q. What are the established synthetic routes for this compound, and what are their key methodological considerations?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or chalcones. For example:

- Method A : Refluxing a β-diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid, followed by silica gel purification (yield ~45%) .

- Method B : Microwave-assisted synthesis to reduce reaction time and improve regioselectivity, though solvent choice (e.g., DMF vs. ethanol) significantly impacts yield .

Key considerations : Acid catalysis enhances cyclization efficiency, while steric hindrance from the trifluoromethyl group may require extended reaction times.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations observed in pyrazole derivatives) . SHELX programs are standard for refinement, with R-factors < 0.05 indicating high precision .

- NMR/IR : -NMR detects distinct pyrazole proton signals at δ 5.5–6.5 ppm, while IR confirms carbonyl (C=O) stretching at ~1680 cm .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between spectroscopic data and computational models?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Temperature-dependent NMR : Identifies equilibrium shifts in solution .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state conformations .

- DFT calculations : Benchmark experimental vs. theoretical NMR chemical shifts using B3LYP/6-31G(d) basis sets .

Q. What role does the trifluoromethyl group play in modulating biological activity, and how can this be optimized?

The -CF group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting agents . Methodological approaches :

Q. What strategies are effective for resolving low crystallinity in X-ray studies of this compound?

- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice packing .

- High-throughput screening : Test 50–100 solvent combinations (e.g., DMSO/water, THF/heptane) to identify optimal crystallization conditions .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate intensity integration in challenging cases .

Data Contradiction Analysis

Example : Conflicting -NMR signals (δ -62 ppm vs. -65 ppm) in different solvents.

Resolution :

- Solvent polarity effects : Lower polarity (e.g., CDCl) reduces deshielding of -CF, shifting signals upfield.

- Dynamic averaging : Variable-temperature NMR confirms rotational barriers of the trifluoromethyl group in DMSO-d .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.